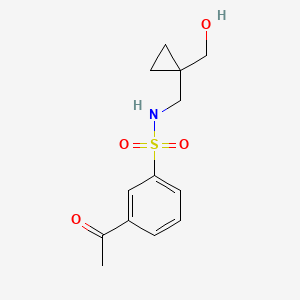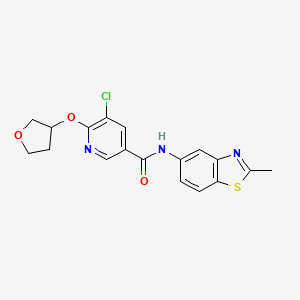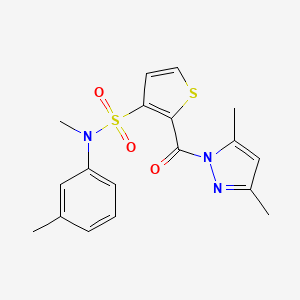
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a morpholino group, and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The morpholino group can be introduced through nucleophilic substitution reactions, while the naphthalene moiety is often attached via electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and electrophiles such as acyl chlorides are typically employed.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and morpholino group may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(phenyl)ethyl)oxalamide
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(benzyl)ethyl)oxalamide
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(pyridin-2-yl)ethyl)oxalamide
Uniqueness: N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide stands out due to its naphthalene moiety, which provides additional complexity and potential for unique interactions compared to its simpler analogs.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-20(21(27)23-19-8-11-29-24-19)22-14-18(25-9-12-28-13-10-25)17-7-3-5-15-4-1-2-6-16(15)17/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPWXGFOHXZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)



![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2957855.png)

![(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2957857.png)


![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)

![N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)
